molecular formula C28H24N4O8S B2701313 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 896706-93-7

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No. B2701313
CAS RN: 896706-93-7
M. Wt: 576.58
InChI Key: XZYDKHJLSMBGCX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a useful research compound. Its molecular formula is C28H24N4O8S and its molecular weight is 576.58. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide, have demonstrated significant in vitro antitumor activities. These compounds showed broad-spectrum antitumor effects with potency nearly 1.5–3.0 times greater than the positive control, 5-Fluorouracil. Notably, specific derivatives exhibited selective activities against CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies indicated that these compounds might inhibit tumor growth through mechanisms involving the ATP binding site of EGFR-TK and B-RAF kinase, hinting at their potential mechanism of action in inhibiting melanoma cell lines (Al-Suwaidan et al., 2016).

Antimicrobial and Anticancer Properties

Research on quinazoline derivatives, closely related to the chemical , has shown promising antimicrobial and anticancer properties. For instance, certain quinazoline sulfonamide derivatives have exhibited moderate to excellent activity against bacterial strains such as B. Subtilis and E. Coli, as well as the fungal strain A. Niger. Moreover, these compounds were screened for their anticancer activity against breast cancer cell lines, including MCF 7 and MDA-MB-231, demonstrating the potential of quinazoline derivatives in medical applications beyond their antimicrobial efficacy (Kumar et al., 2018).

Novel Synthesis Approaches

Synthetic methodologies for creating compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide have been explored, highlighting innovative approaches to generating these complex molecules. For example, the synthesis of bis(quinazolin)disulfides through reactions involving ethyl anthranilate with thiophosgene, followed by treatment with sodium ethoxide, showcases the versatility and creativity in synthesizing quinazoline derivatives with potential biological activities (Rimaz et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O8S/c33-26(29-13-17-6-7-22-23(10-17)38-15-37-22)5-2-8-31-27(34)20-11-24-25(40-16-39-24)12-21(20)30-28(31)41-14-18-3-1-4-19(9-18)32(35)36/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYDKHJLSMBGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=CC=C6)[N+](=O)[O-])OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

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